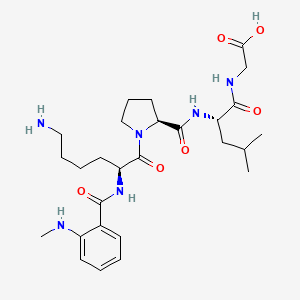
N-ME-Abz-lys-pro-leu-gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ME-Abz-lys-pro-leu-gly-OH, also known as Glycine, N2-[2-(methylamino)benzoyl]-L-lysyl-L-prolyl-L-leucyl-, is a synthetic peptide with the molecular formula C27H42N6O6 and a molecular weight of 546.66 g/mol . This compound is often used in biochemical research due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ME-Abz-lys-pro-leu-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, lysine, and N-methyl-anthranilic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
N-ME-Abz-lys-pro-leu-gly-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The peptide can undergo substitution reactions, particularly at the lysine residue, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted peptides with modified lysine residues.
Aplicaciones Científicas De Investigación
N-ME-Abz-lys-pro-leu-gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme kinetics studies to investigate protease activity.
Biology: Employed in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions.
Medicine: Utilized in drug discovery and development as a model peptide for testing new therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools
Mecanismo De Acción
The mechanism of action of N-ME-Abz-lys-pro-leu-gly-OH involves its interaction with specific enzymes or proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, resulting in a measurable fluorescence signal. This property makes it valuable in studying enzyme kinetics and protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-ME-Abz-lys-pro-leu-gly-leu-Dap(Dnp)-Ala-Arg-NH2: Another synthetic peptide with a similar structure but different amino acid sequence.
H-Lys(Abz)-Pro-Pro-pNA: A peptide used in similar biochemical assays but with a different chromophore.
Uniqueness
N-ME-Abz-lys-pro-leu-gly-OH is unique due to its specific sequence and the presence of the N-methyl-anthranilic acid moiety, which imparts distinct fluorescence properties. This makes it particularly useful in FRET-based assays and other fluorescence-based applications .
Propiedades
Fórmula molecular |
C27H42N6O6 |
|---|---|
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-(methylamino)benzoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H42N6O6/c1-17(2)15-21(25(37)30-16-23(34)35)32-26(38)22-12-8-14-33(22)27(39)20(11-6-7-13-28)31-24(36)18-9-4-5-10-19(18)29-3/h4-5,9-10,17,20-22,29H,6-8,11-16,28H2,1-3H3,(H,30,37)(H,31,36)(H,32,38)(H,34,35)/t20-,21-,22-/m0/s1 |
Clave InChI |
VZEILVJDQFMAHX-FKBYEOEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C2=CC=CC=C2NC |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2=CC=CC=C2NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silyl}butanenitrile](/img/structure/B12580435.png)

![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
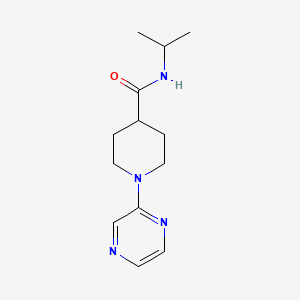
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
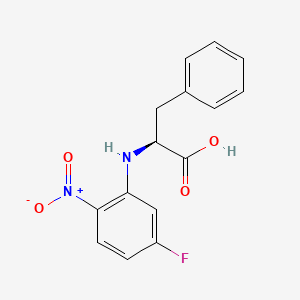
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
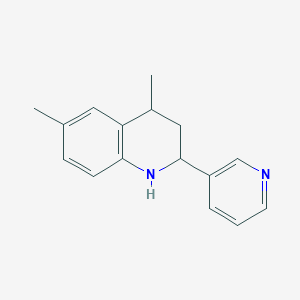


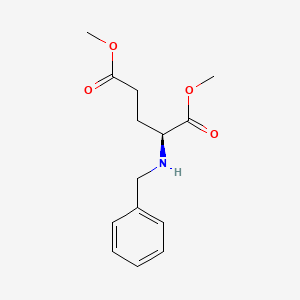
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
